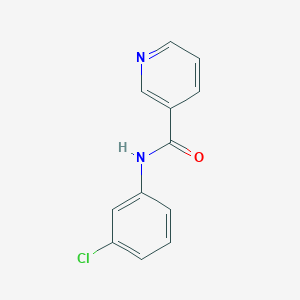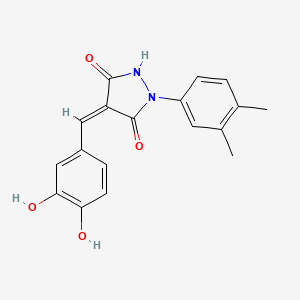![molecular formula C19H19ClN2O B3869568 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3869568.png)
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine
Übersicht
Beschreibung
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, also known as CMEQ, is a chemical compound that belongs to the class of quinoline derivatives. CMEQ has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine involves the inhibition of DNA synthesis and cell division. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine binds to the DNA of cancer cells and prevents them from replicating, leading to cell death. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine also induces the production of reactive oxygen species (ROS) in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects:
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects. Studies have shown that 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been shown to induce the production of ROS, which can lead to oxidative stress and cell death. In addition, 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is also highly potent, which means that small amounts can be used in experiments. However, there are also some limitations to using 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is toxic and can be hazardous to handle. It is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine. One direction is to investigate the potential use of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in combination with other drugs for the treatment of cancer. Another direction is to study the effects of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine on other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine and to identify potential targets for its use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is a promising compound that has been extensively studied for its potential use in various scientific research applications. The synthesis method of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine involves the reaction of 4-methyl-2-aminophenol with 4-methoxyphenylacetonitrile in the presence of potassium carbonate and copper(II) chloride. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have potent antitumor activity against various cancer cell lines and has several biochemical and physiological effects. While there are some limitations to using 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments, there are also several future directions for its study.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been studied for its potential use in various scientific research applications. One of the most promising applications of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is in the treatment of cancer. Studies have shown that 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-11-19(22-18-12-15(20)5-8-17(13)18)21-10-9-14-3-6-16(23-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBRKUDPDVIFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3869489.png)

![4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3869503.png)
![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3869512.png)
![1-(3-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3869516.png)
![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B3869522.png)
![2-amino-4-(4-methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3869544.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3869553.png)

![4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3869561.png)

![ethyl 7-(4-methoxyphenyl)-5-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869588.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)
